N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a combination of several functional groups, including an imidazo[1,2-a]pyridine moiety, a piperidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic synthesis. The imidazo[1,2-a]pyridine core can be synthesized through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The piperidine ring is often introduced through nucleophilic substitution reactions, and the final amide bond formation can be achieved using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced at the amide bond or other reducible functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have been studied for their biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-32-20-10-9-19(22(14-20)33-2)15-26-24(30)11-8-18-6-5-13-29(16-18)25(31)21-17-28-12-4-3-7-23(28)27-21/h3-4,7,9-10,12,14,17-18H,5-6,8,11,13,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKOEFZMFAWQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CN4C=CC=CC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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